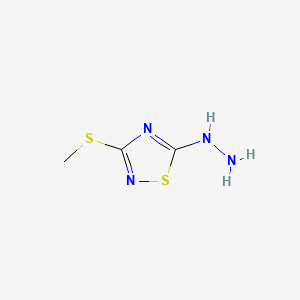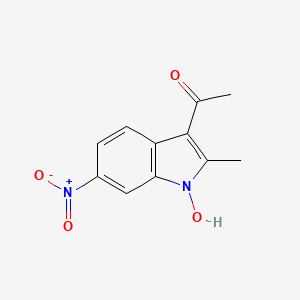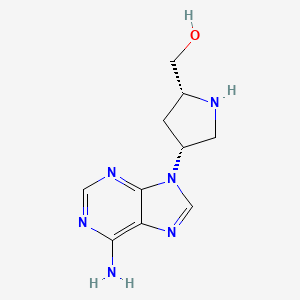
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.
Méthodes De Préparation
The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .
Analyse Des Réactions Chimiques
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .
Comparaison Avec Des Composés Similaires
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:
Acyclovir: Used as an antiviral drug, particularly against herpes viruses.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Ribavirin: A broad-spectrum antiviral medication. The uniqueness of this compound lies in its specific structure, which may confer distinct antiviral properties and mechanisms of action compared to these similar compounds .
Propriétés
Numéro CAS |
135042-28-3 |
|---|---|
Formule moléculaire |
C10H14N6O |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |
Clé InChI |
LIMGOFPYHUEMJW-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



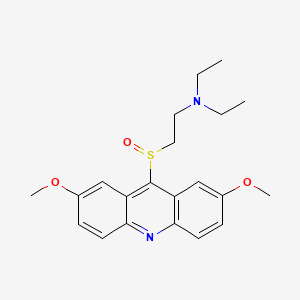
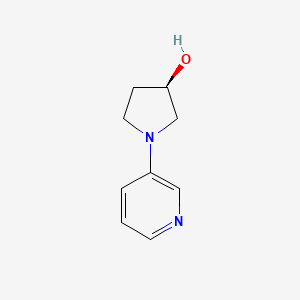

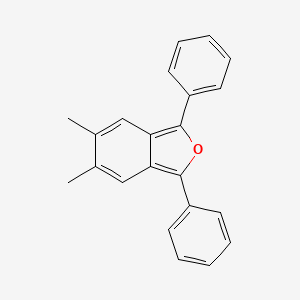
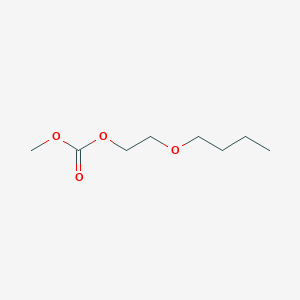
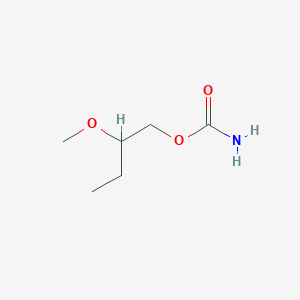
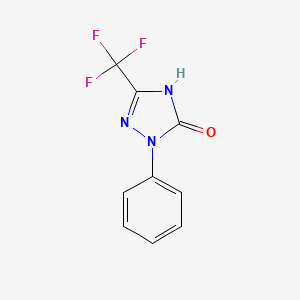
![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

